4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine
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Overview
Description
4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine is a chemical compound with the molecular formula C12H13FN2O3 and a molecular weight of 252.25 g/mol . This compound is characterized by the presence of a morpholine ring attached to a phenyl group substituted with a fluoro and a nitroethenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine typically involves the reaction of 2-fluoro-4-(2-nitroethenyl)benzaldehyde with morpholine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylmorpholine derivatives.
Scientific Research Applications
4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving nitro and fluoro groups.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluoro group can enhance the compound’s binding affinity to certain targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-Fluoro-4-(2-nitrovinyl)phenyl]morpholine
- 4-[2-Fluoro-4-(2-nitroethyl)phenyl]morpholine
- 4-[2-Fluoro-4-(2-nitropropyl)phenyl]morpholine
Uniqueness
4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine is unique due to the presence of both fluoro and nitroethenyl groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various research applications .
Biological Activity
4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C10H11FN2O3, and it features a morpholine ring substituted with a fluorinated nitroethenyl phenyl group. The presence of the fluorine atom and the nitro group significantly influences its biological properties.
Biological Activity Overview
Research indicates that derivatives of morpholine compounds often exhibit a range of biological activities, including:
- Antimicrobial Activity : Morpholine derivatives have been shown to possess significant antimicrobial properties. For instance, 4-(2-fluoro-4-nitrophenyl)morpholine is noted as a reactant in synthesizing 5-substituted oxazolidinone derivatives, which demonstrate high antimicrobial activity .
- Anticancer Activity : The structural modifications in compounds similar to this compound have been linked to anticancer effects. Studies have evaluated various derivatives against multiple cancer cell lines, revealing promising IC50 values indicating cytotoxicity. For example, related compounds have shown IC50 values as low as 0.003μM against specific cancer cell lines .
- CNS Activity : Morpholine derivatives are also reported to exhibit central nervous system (CNS) activities, which could be beneficial for developing treatments for neurological disorders .
Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of morpholine derivatives, it was found that certain substitutions could enhance activity against both Gram-positive and Gram-negative bacteria. The compound this compound has shown potential in this regard, particularly when used in the synthesis of oxazolidinone derivatives .
Anticancer Studies
A detailed investigation into the anticancer properties of morpholine derivatives revealed that modifications at the phenyl ring can significantly affect their efficacy. For instance:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | HeLa (cervical cancer) | 2.76 |
Compound B | CaCo-2 (colon cancer) | 9.27 |
This compound | Various | TBD |
These findings suggest that further exploration of this compound could lead to the development of effective anticancer agents.
The mechanism by which morpholine derivatives exert their biological effects often involves interaction with key enzymatic pathways. For instance, fluorinated compounds have been shown to inhibit hexokinase activity in glycolysis, a pathway frequently upregulated in aggressive cancers like glioblastoma multiforme (GBM). This inhibition can lead to reduced energy production in cancer cells, promoting apoptosis .
Case Studies
- In Vitro Cytotoxicity : A study assessed the cytotoxic effects of various morpholine derivatives on tumor cell lines. The results indicated that modifications on the morpholine structure significantly enhanced cytotoxicity compared to unmodified counterparts.
- Synthesis and Evaluation : Another research effort focused on synthesizing new derivatives from this compound and evaluating their biological activities across different assays. Compounds derived from this precursor exhibited varied levels of antimicrobial and anticancer activities.
Properties
IUPAC Name |
4-[2-fluoro-4-[(E)-2-nitroethenyl]phenyl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c13-11-9-10(3-4-15(16)17)1-2-12(11)14-5-7-18-8-6-14/h1-4,9H,5-8H2/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESJIJTXIRIBKU-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=C[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=C/[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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